molecular formula C21H26N2O3 B6421178 2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide CAS No. 898507-69-2

2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Cat. No.: B6421178
CAS No.: 898507-69-2
M. Wt: 354.4 g/mol
InChI Key: IFDODRNEUHSSLU-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a morpholine ring, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps. One common route starts with the preparation of the benzamide core, followed by the introduction of the morpholine ring and the p-tolyl group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents on the benzene ring or the nitrogen atom. Examples include:

Uniqueness

What sets 2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-methoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-7-9-17(10-8-16)19(23-11-13-26-14-12-23)15-22-21(24)18-5-3-4-6-20(18)25-2/h3-10,19H,11-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDODRNEUHSSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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